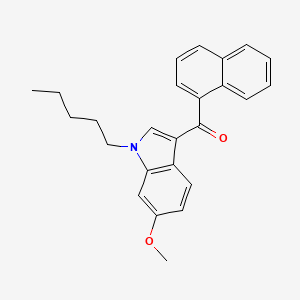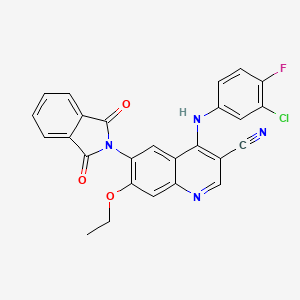
Hesperetin 3'-O-β-D-Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hesperetin 3’-O-β-D-Glucuronide is a metabolite of hesperetin, a flavanone glycoside predominantly found in citrus fruits. This compound is known for its various biological activities, including antioxidant, anti-inflammatory, and vasodilatory effects . It is formed in the body through the glucuronidation of hesperetin, which enhances its solubility and bioavailability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hesperetin 3’-O-β-D-Glucuronide can be synthesized through the enzymatic glucuronidation of hesperetin. This process involves the use of UDP-glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid from UDP-glucuronic acid to hesperetin . The reaction typically occurs under mild conditions, with a pH range of 6.0-7.5 and temperatures between 25-37°C .
Industrial Production Methods: Industrial production of Hesperetin 3’-O-β-D-Glucuronide involves the extraction of hesperetin from citrus fruits, followed by its enzymatic conversion to the glucuronide form. This process is optimized for large-scale production by using recombinant enzymes and bioreactors to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Hesperetin 3’-O-β-D-Glucuronide primarily undergoes metabolic reactions, including hydrolysis and conjugation. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Hydrolysis: Catalyzed by β-glucuronidase enzymes, typically at pH 5.0-6.0 and 37°C.
Reduction: Involves reducing agents such as sodium borohydride or catalytic hydrogenation.
Major Products:
Hydrolysis: Yields hesperetin and glucuronic acid.
Oxidation: Produces oxidized derivatives of hesperetin.
Reduction: Results in reduced forms of hesperetin.
Applications De Recherche Scientifique
Hesperetin 3’-O-β-D-Glucuronide has a wide range of scientific research applications:
Chemistry: Used as a model compound to study glucuronidation reactions and enzyme kinetics.
Biology: Investigated for its role in cellular signaling pathways and its effects on gene expression.
Medicine: Explored for its potential therapeutic effects in cardiovascular diseases, diabetes, and cancer.
Mécanisme D'action
Hesperetin 3’-O-β-D-Glucuronide exerts its effects through several molecular targets and pathways:
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): Acts as a partial agonist, modulating gene expression related to glucose and lipid metabolism.
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Effects: Inhibits the expression of pro-inflammatory cytokines and adhesion molecules.
Vasodilatory Effects: Enhances endothelium-dependent vasodilation by increasing nitric oxide production.
Comparaison Avec Des Composés Similaires
Hesperetin-7-O-β-D-Glucuronide: Another glucuronide metabolite of hesperetin with similar biological activities.
Naringenin Glucuronides: Metabolites of naringenin, another flavanone found in citrus fruits, with comparable antioxidant and anti-inflammatory properties.
Uniqueness: Hesperetin 3’-O-β-D-Glucuronide is unique due to its specific glucuronidation at the 3’ position, which may influence its bioavailability and interaction with molecular targets differently compared to other glucuronides .
Propriétés
Numéro CAS |
150985-66-3 |
|---|---|
Formule moléculaire |
C22H22O12 |
Poids moléculaire |
478.406 |
Nom IUPAC |
(2S,3S,4S,5R,6S)-6-[5-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C22H22O12/c1-31-12-3-2-8(13-7-11(25)16-10(24)5-9(23)6-15(16)32-13)4-14(12)33-22-19(28)17(26)18(27)20(34-22)21(29)30/h2-6,13,17-20,22-24,26-28H,7H2,1H3,(H,29,30)/t13-,17-,18-,19+,20-,22+/m0/s1 |
Clé InChI |
PJAUEKWZQWLQSU-ZQUMRXHJSA-N |
SMILES |
COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Synonymes |
(S)-5-(3,4-Dihydro-5,7-dihydroxy-4-oxo-2H-1-benzopyran-2-yl)-2-methoxyphenyl β-D-Glucopyranosiduronic Acid; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Etacrynic acid impurity B [EP]](/img/structure/B589219.png)
![1,4-Dihydroimidazo[5,1-d][1,2,3,5]tetrazine](/img/structure/B589222.png)



![3,5-Dioxa-8-azatricyclo[5.2.2.02,6]undeca-1(9),2(6),7-triene](/img/structure/B589234.png)
![(3beta,17beta)-15,17-Bis{[tert-butyl(dimethyl)silyl]oxy}androst-5-en-3-ol](/img/structure/B589236.png)
![(S)-N-(2,3-dihydro-1H-inden-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B589237.png)
